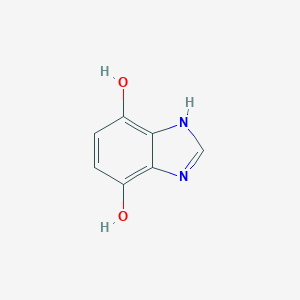

1H-Benzimidazole-4,7-diol

Overview

Description

1H-Benzimidazole-4,7-diol is a compound that has been used for research purposes. It is not intended for human or veterinary use. The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamines with carboxylic acids . Other methods include the reaction of 2-haloanilines, aldehydes, and NaN3 . The synthesis of 2-substituted benzimidazoles has also been reported, involving C–H functionalization, transimination, ortho-selective azidation, and cyclization .

Molecular Structure Analysis

The structure of benzimidazole derivatives has been determined through crystallography and NMR . In the structures of these compounds, an identical system of hydrogen bonds, C(4), was observed .

Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not widely available in the literature .

Scientific Research Applications

DNA Topoisomerase I Inhibition : A derivative, 5-methyl-4-(1H-benzimidazole-2-yl)phenol (Cpd II), exhibits potent inhibition of mammalian type I DNA topoisomerase I, suggesting potential therapeutic applications, particularly in cancer treatment (Alpan, Gunes, & Topçu, 2007).

Antiviral, Antimicrobial, and Antitumor Properties : N-Butyl-1H-benzimidazole has shown promising results in terms of its non-covalent interactions and spectroscopic properties, indicating potential as an antiviral, antimicrobial, and antitumor agent (Kazachenko et al., 2022).

Cytotoxic Activity Against Human Cancer Cell Lines : Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols have been synthesized with short reaction times, large-scale production capability, and demonstrated cytotoxic activity against human cancer cell lines. Some of these compounds exhibit stronger antiproliferative properties than cisplatin (Karpińka, Matysiak, & Niewiadomy, 2011).

Induction of Apoptosis in Vascular Smooth Muscle Cells : Benzimidazol-4,7-diones can induce apoptosis in smooth muscle cells through prolonged activation of MAP kinase pathways, similar to previously reported apoptosis mechanisms (Hong et al., 2008).

Antifungal Activity : Novel 1H-benzimidazol-1-yl acetates and propionates containing a 1H-1,2,4-triazole moiety exhibit high antifungal activity against Botrytis cinerea, with efficacy surpassing that of carbendazim (Zhang, Zhou, Li, & Jiang, 2012).

Fungicide and Anthelminthic Applications : Benzimidazoles have been effective as fungicides and anthelminthic drugs due to their specific inhibition of microtubule assembly. They also show potential for use in cancer chemotherapy (Davidse, 1986).

Safety and Hazards

Future Directions

Benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles . This might be an outrageous and worldwide revolutionary .

properties

IUPAC Name |

1H-benzimidazole-4,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-4-1-2-5(11)7-6(4)8-3-9-7/h1-3,10-11H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYKFWZACWTNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626033 | |

| Record name | 1H-Benzimidazole-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102170-38-7 | |

| Record name | 1H-Benzimidazole-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

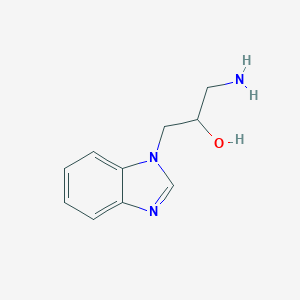

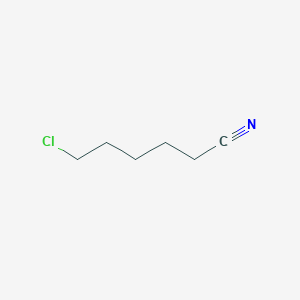

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)